

An In-depth Technical Guide to Leptophos (CAS No. 21609-90-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leptophos*

Cat. No.: *B1674750*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptophos, with the CAS number 21609-90-5, is an organophosphate insecticide, now obsolete, known for its neurotoxic effects.^[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, toxicology, metabolism, and analytical methods for its detection. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Chemical and Physical Properties

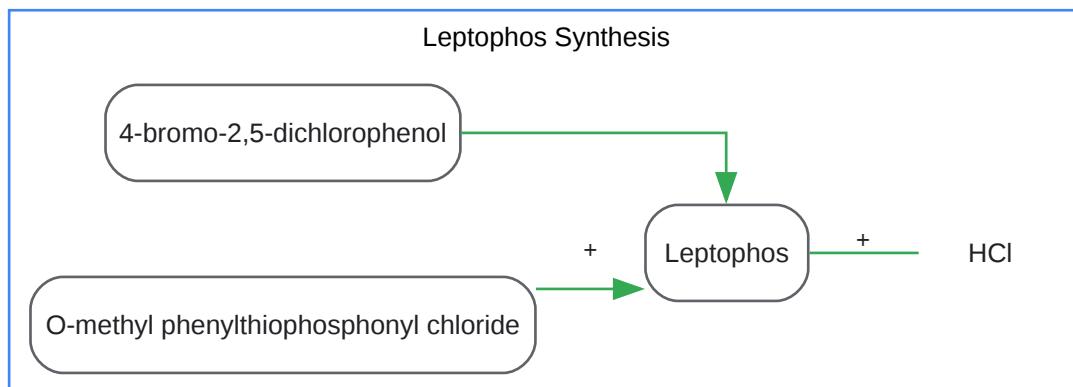

Leptophos, chemically known as O-(4-Bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate, is a white crystalline solid under standard conditions.^[2] Its technical-grade form often appears as a light tan powder.^[3] The compound is stable at normal temperatures but decomposes at elevated temperatures.^[2] It is slowly hydrolyzed under alkaline conditions and is stable in acidic environments.^[2]

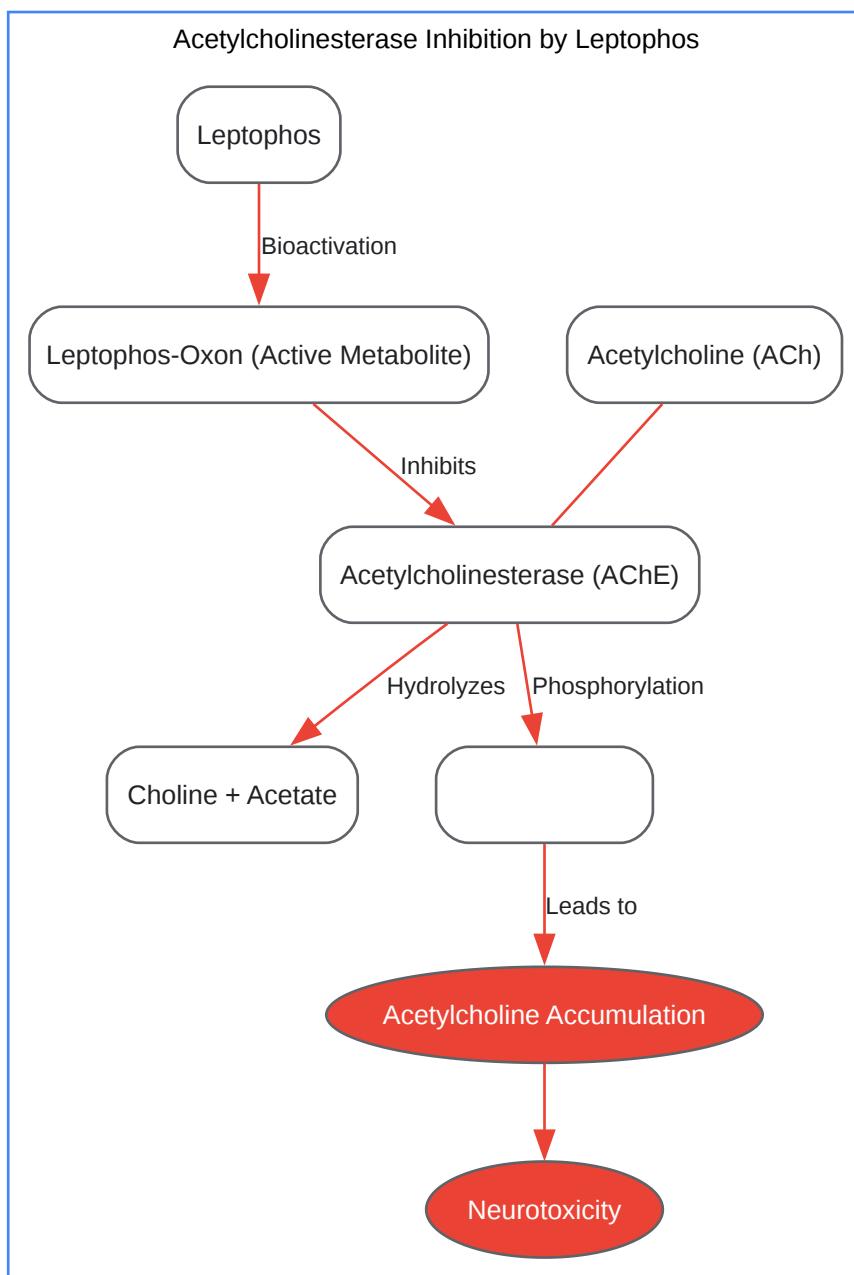
Table 1: Physicochemical Properties of **Leptophos**

Property	Value	Reference
CAS Number	21609-90-5	[2]
Molecular Formula	C ₁₃ H ₁₀ BrCl ₂ O ₂ PS	[2]
Molar Mass	412.06 g/mol	[2]
Appearance	White crystalline solid	[2]
Density	1.53 g/cm ³	[2]
Melting Point	70 °C (158 °F; 343 K)	[2]
Boiling Point	180 °C (decomposes)	[2]
Water Solubility	0.0047 mg/L	[2]
Log P (Octanol-water partition coefficient)	6.31	[2]
Vapor Pressure	2.3 x 10 ⁻⁸ mm Hg	[2]

Synthesis of Leptophos

There are multiple reported methods for the synthesis of **leptophos**. One common laboratory-scale synthesis involves the reaction of O-methyl phenylthiophosphonyl chloride with 4-bromo-2,5-dichlorophenol.[\[2\]](#) An alternative method includes the reaction of phenylphosphonothioic dichloride with methanol and trimethylamine in toluene, followed by a reaction with potassium 4-bromo-2,5-dichlorophenoxyde.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)


Caption: Synthesis of **Leptophos** from O-methyl phenylthiophosphonyl chloride.

Mechanism of Action

The primary mechanism of toxicity for **leptophos**, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve signal.[5]

Leptophos is bioactivated in the body to its oxygen analog, **leptophos**-oxon, which is a more potent inhibitor of AChE.[6] The oxon form phosphorylates a serine residue in the active site of AChE, forming a stable, covalent bond.[7] This irreversible inhibition leads to the accumulation of acetylcholine at nerve synapses, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.[4][8]

Beyond AChE inhibition, **leptophos** has also been shown to inhibit neurotoxic esterase (NTE) and monoamine oxidase (MAO), contributing to its delayed neurotoxicity.[9][10][11] It can also affect the turnover rates of biogenic amines such as norepinephrine, dopamine, and serotonin in the brain.[12]

[Click to download full resolution via product page](#)

Caption: Mechanism of acetylcholinesterase inhibition by **leptophos**.

Toxicology

Leptophos exhibits high acute toxicity through various routes of exposure.^[2] Its use was discontinued due to severe toxicity incidents, including the death of water buffaloes and farmers in Egypt in the 1970s.^[2] A significant toxic effect of **leptophos** is organophosphate-

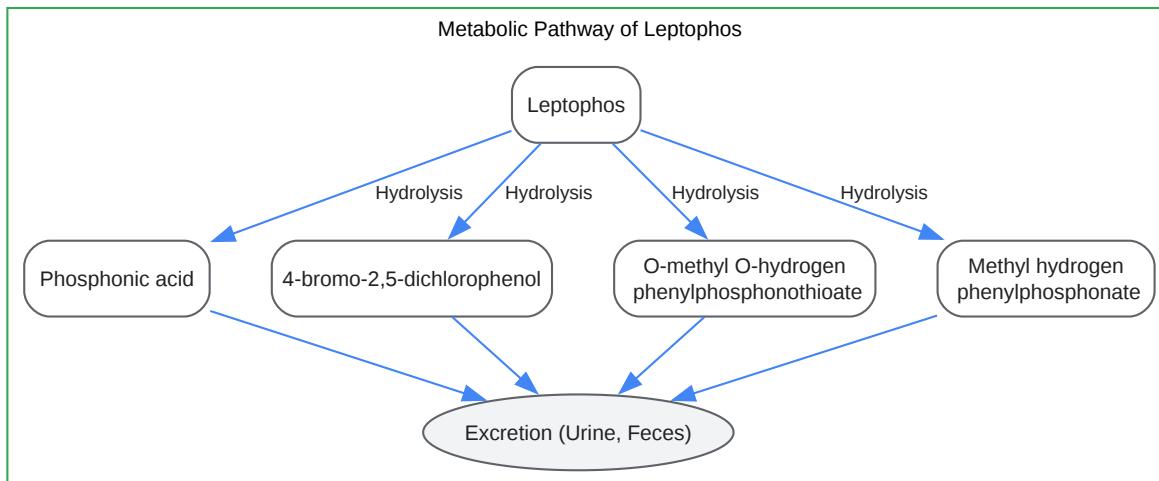

induced delayed neuropathy (OPIDN), characterized by ataxia, paralysis, and in severe cases, death.[13][14][15]

Table 2: Acute Toxicity of **Leptophos**

Species	Route of Administration	LD ₅₀ (mg/kg)	Reference
Rat	Oral	19	[2]
Rat	Dermal	44	[2]
Rat	Intraperitoneal	135	[2]
Mouse	Oral	25-50	[8]
Hen	Oral	200-800	[15]

Metabolism

Leptophos is metabolized in the body through several pathways, primarily enzymatic hydrolysis.[2] The main metabolic products include phosphonic acid, 4-bromo-2,5-dichlorophenol, O-methyl O-hydrogen phenylphosphonothioate, and methyl hydrogen phenylphosphonate.[2] There are species-specific differences in the major metabolites; for example, O-methyl phenyl phosphonate is a major component in rat urine, while O-methyl phenyl phosphonothioic acid is predominant in mouse urine.[2] The biotransformation of **leptophos** to its more toxic oxon form is a critical step in its mechanism of action.[6]

[Click to download full resolution via product page](#)

Caption: Major metabolic pathways of **leptophos**.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric assay to determine AChE inhibition.

- Preparation of Reagents:
 - Phosphate buffer (0.1 M, pH 8.0).
 - AChE solution (e.g., from electric eel or human erythrocytes) in phosphate buffer.
 - Acetylthiocholine iodide (ATCI) substrate solution in deionized water.
 - 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.
 - **Leptophos** or **Leptophos**-oxon solution in a suitable solvent (e.g., DMSO), with serial dilutions.
- Assay Procedure (96-well plate format):

- Add phosphate buffer to all wells.
- Add different concentrations of the **leptophos** solution to the test wells. Add solvent only to the control wells.
- Add the AChE solution to all wells except the blank.
- Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
- Add DTNB solution to all wells.
- Initiate the reaction by adding the ATCI substrate solution.
- Measure the absorbance at 412 nm kinetically over a period of time (e.g., every minute for 10 minutes) using a microplate reader.

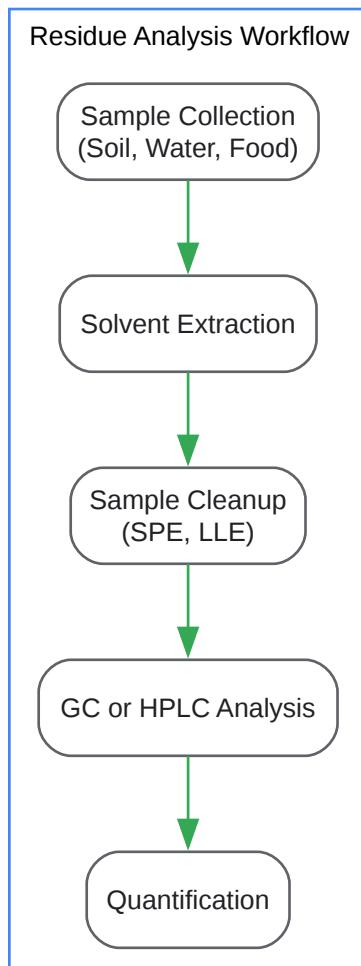
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each well.
 - Determine the percentage of inhibition for each **leptophos** concentration compared to the control.
 - Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Delayed Neurotoxicity Study in Hens

This protocol outlines a general procedure for assessing organophosphate-induced delayed neuropathy (OPIDN).

- Animal Model: Adult domestic hens are the standard model for OPIDN studies.[14]
- Dosing and Administration:
 - Administer **leptophos** orally (e.g., via gavage in a gelatin capsule) or dermally.[13][14]

- Include a positive control group (e.g., treated with tri-o-cresyl phosphate - TOCP), a negative control group (e.g., vehicle only), and multiple dose groups for **leptophos**.[\[14\]](#)
- The dosing regimen can be a single high dose or repeated sub-chronic low doses.[\[14\]](#)[\[15\]](#)
- Observation and Clinical Scoring:
 - Observe the hens daily for clinical signs of neurotoxicity, such as ataxia (uncoordinated movement), leg weakness, and paralysis.[\[10\]](#)[\[14\]](#)
 - Use a scoring system to quantify the severity of the neurological deficits.
- Histopathology:
 - At the end of the study period, or if severe neurotoxicity develops, euthanize the animals.
 - Perfuse the animals with fixative and collect nervous tissue samples (e.g., brain, spinal cord, peripheral nerves).
 - Process the tissues for histopathological examination to look for characteristic lesions of OPIDN, such as axonal degeneration and demyelination.[\[14\]](#)


Residue Analysis by Gas Chromatography (GC)

This protocol provides a general workflow for the determination of **leptophos** residues in environmental or biological samples.

- Sample Preparation:
 - Extraction: Extract **leptophos** from the sample matrix (e.g., soil, water, tissue) using an appropriate organic solvent (e.g., acetone, acetonitrile, hexane).
 - Cleanup: Remove interfering co-extractives from the sample extract using techniques such as liquid-liquid partitioning, solid-phase extraction (SPE), or gel permeation chromatography (GPC).
- GC Analysis:

- Instrument: Gas chromatograph equipped with a suitable detector. For organophosphates, a flame photometric detector (FPD) in phosphorus mode or a nitrogen-phosphorus detector (NPD) is often used for selectivity and sensitivity. Mass spectrometry (MS) can be used for confirmation.
- Column: A capillary column with a suitable stationary phase for pesticide analysis.
- Operating Conditions: Optimize the injector temperature, oven temperature program, carrier gas flow rate, and detector parameters for the separation and detection of **leptophos**.

- Quantification:
 - Prepare a calibration curve using certified reference standards of **leptophos**.
 - Quantify the amount of **leptophos** in the sample by comparing its peak area or height to the calibration curve.

[Click to download full resolution via product page](#)

Caption: General workflow for **leptophos** residue analysis.

Conclusion

Leptophos is a potent organophosphate insecticide with significant neurotoxic properties, primarily through the irreversible inhibition of acetylcholinesterase. Its historical use and subsequent ban highlight the importance of thorough toxicological evaluation of pesticides. This guide provides a detailed technical overview of **leptophos**, intended to serve as a valuable resource for researchers and professionals in related fields. The provided data, protocols, and diagrams offer a foundation for further investigation into the effects and detection of this and similar neurotoxic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Leptophos (Ref: OMS 1438) [sitem.herts.ac.uk]
- 2. Leptophos - Wikipedia [en.wikipedia.org]
- 3. Leptophos | C13H10BrCl2O2PS | CID 30709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of chicken brain neurotoxic esterase activity using leptophosoxon as the selective neurotoxic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. "Leptophos Metabolism in the Rat: An In Vivo Study of Oxidative Versus " by David Richard Hampson [digitalcommons.usu.edu]
- 10. In vivo inhibition of chicken brain acetylcholinesterase and neurotoxic esterase in relation to the delayed neurotoxicity of leptophos and cyanofenphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical interaction of six OP delayed neurotoxicants with several neurotargets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of leptophos on rat brain levels and turnover rates of biogenic amines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delayed neurotoxicity resulting from administration of leptophos to the comb of domestic fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Delayed neurotoxicity of subchronic oral administration of leptophos to hens: recovery during four months after exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Delayed neurotoxicity of leptophos: Toxic effects on the nervous system of hens [periodicos.capes.gov.br]

- To cite this document: BenchChem. [An In-depth Technical Guide to Leptophos (CAS No. 21609-90-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1674750#leptophos-cas-number-21609-90-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com